Superior Cryoprotective Efficacy of STMP vs. STPP in Frozen Shrimp Muscle After 12-Week Storage
In a controlled direct-comparison study, whiteleg shrimp (Litopenaeus vannamei) pre-soaked with STMP demonstrated statistically superior cryoprotective effects relative to STPP after 12 weeks of frozen storage at −30 °C. Physicochemical analysis confirmed improvements in water-holding capacity, springiness, chewiness, and thermal stability for both phosphate treatments versus untreated control, but the STMP group diverged positively from the STPP group as storage duration extended [1]. Label-free quantitative proteomics identified 62 differentially abundant proteins that were significantly upregulated in STMP-treated shrimp compared with STPP-treated shrimp, including 40S ribosomal proteins, actin-related proteins, heat shock proteins, myosin heavy chain, and tubulin beta chain. Gene ontology and eukaryotic clusters of orthologous group analyses verified that STMP incorporation enhanced the resistance of cytoskeleton proteins to cold-temperature stress [2].
| Evidence Dimension | Cryoprotective efficacy (proteomic and physicochemical endpoints) after 12-week frozen storage at −30 °C |
|---|---|
| Target Compound Data | STMP: 62 upregulated differentially abundant proteins vs. STPP; superior water-holding capacity, springiness, chewiness, and thermal stability at end of 12-week storage |
| Comparator Or Baseline | Sodium tripolyphosphate (STPP): inferior cryoprotection at the 12-week endpoint; fewer upregulated protective proteins |
| Quantified Difference | 62 DAPs exclusively or predominantly upregulated in STMP group relative to STPP; qualitative superiority in all measured physicochemical parameters at the terminal storage time point |
| Conditions | Whiteleg shrimp (L. vannamei) muscle pre-soaked with phosphate solutions, frozen storage at −30 °C for 12 weeks; analysis by texture profile analysis, differential scanning calorimetry, and label-free proteomics |
Why This Matters
Procurement of STMP instead of STPP for frozen seafood processing directly translates to extended cryoprotective durability, reduced protein denaturation, and superior textural quality preservation over long-term frozen storage.
- [1] Ying, X., Wu, Q., Shui, S., Zhang, B., & Benjakul, S. (2021). Insights into the similarities and differences of whiteleg shrimp pre-soaked with sodium tripolyphosphate and sodium trimetaphosphate during frozen storage. Food Chemistry, 348, 129134. https://doi.org/10.1016/j.foodchem.2021.129134 View Source
- [2] Ying, X., Wu, Q., Shui, S., Zhang, B., & Benjakul, S. (2021). Proteomic analysis of whiteleg shrimp pre-soaked with STPP vs. STMP. Food Chemistry, 348, 129134. https://pubmed.ncbi.nlm.nih.gov/33513544/ View Source
